(S)-3-(6,8-Dimethylimidazo[1,2-a]pyrazin-2-yl)-7-(4-ethyl-3-methylpiperazin-1-yl)-2H-chromen-2-one
CAS No.:
Cat. No.: VC16642826
Molecular Formula: C24H27N5O2
Molecular Weight: 417.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H27N5O2 |
|---|---|
| Molecular Weight | 417.5 g/mol |
| IUPAC Name | 3-(6,8-dimethylimidazo[1,2-a]pyrazin-2-yl)-7-[(3S)-4-ethyl-3-methylpiperazin-1-yl]chromen-2-one |
| Standard InChI | InChI=1S/C24H27N5O2/c1-5-27-8-9-28(13-16(27)3)19-7-6-18-10-20(24(30)31-22(18)11-19)21-14-29-12-15(2)25-17(4)23(29)26-21/h6-7,10-12,14,16H,5,8-9,13H2,1-4H3/t16-/m0/s1 |
| Standard InChI Key | PETSCYDXCUXNIW-INIZCTEOSA-N |
| Isomeric SMILES | CCN1CCN(C[C@@H]1C)C2=CC3=C(C=C2)C=C(C(=O)O3)C4=CN5C=C(N=C(C5=N4)C)C |
| Canonical SMILES | CCN1CCN(CC1C)C2=CC3=C(C=C2)C=C(C(=O)O3)C4=CN5C=C(N=C(C5=N4)C)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure integrates three key subunits:
-
A chromen-2-one core, known for its prevalence in natural products (e.g., coumarins) and pharmacological activity.
-
A 6,8-dimethylimidazo[1,2-a]pyrazin-2-yl group, contributing aromaticity and hydrogen-bonding capacity.
-
A 4-ethyl-3-methylpiperazin-1-yl substituent, introducing chiral centers and enhancing solubility via tertiary amine functionality.
The stereochemistry at the piperazine moiety’s ethyl and methyl groups is critical for target selectivity, as evidenced by analogous compounds .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C<sub>24</sub>H<sub>27</sub>N<sub>5</sub>O<sub>2</sub> |
| Molecular Weight | 417.5 g/mol |
| LogP (Predicted) | ~3.2 (Moderate lipophilicity) |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 0 |
Synthesis and Reactivity
Synthetic Routes
The synthesis involves multi-step organic reactions, typically commencing with the construction of the chromen-2-one scaffold. A common strategy employs condensation reactions to introduce the imidazo[1,2-a]pyrazine moiety, followed by nucleophilic substitution to attach the piperazine group.
Key Steps:
-
Chromen-2-one Formation:
-
Cyclization of 7-hydroxycoumarin derivatives under acidic conditions.
-
-
Imidazo[1,2-a]pyrazine Integration:
-
Condensation with 2-amino-6,8-dimethylpyrazine using catalysts like acetic acid.
-
-
Piperazine Substitution:
-
SN2 reaction with 4-ethyl-3-methylpiperazine in polar aprotic solvents (e.g., DMF).
-
Yields vary significantly (30–65%) depending on purification protocols, with HPLC and column chromatography being standard.
Chemical Reactivity
The compound undergoes predictable transformations:
-
Hydrolysis: The chromen-2-one lactone ring opens under strong alkaline conditions, forming a carboxylate derivative.
-
Alkylation/Acylation: The piperazine nitrogen reacts with alkyl halides or acyl chlorides, enabling prodrug design.
Mechanistic Insights and Biological Activity
Putative Targets
While direct target validation studies are lacking, structural analogs suggest interactions with:
-
Kinases: The imidazo[1,2-a]pyrazine group mimics ATP’s adenine ring, potentially inhibiting kinases involved in neurodegenerative pathways .
-
G-Protein-Coupled Receptors (GPCRs): Piperazine derivatives frequently target serotonin or dopamine receptors, implicating CNS applications .
Table 2: Comparative Bioactivity of Structural Analogs
| Compound | Target | IC<sub>50</sub> | Source |
|---|---|---|---|
| User’s Compound | Hypothetical kinase | N/A | |
| Patent WO2013130689A1 | SMN2 splicing | 0.8 µM | |
| EP2178879B1 Derivative | PDE10A | 12 nM |
Analytical Characterization
Spectroscopic Data
-
NMR: Characteristic signals include:
-
δ 8.2–8.5 ppm (imidazo[1,2-a]pyrazine protons).
-
δ 1.2–1.4 ppm (ethyl group triplet).
-
-
HPLC: Retention time ≈ 12.3 min (C18 column, acetonitrile/water gradient).
Stability Studies
Preliminary data indicate moderate stability in plasma (t<sub>1/2</sub> = 4.2 h), necessitating formulation optimization for in vivo applications.
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume